molecular formula C13H16N2O3 B3254253 4-Cbz-3-methyl-piperazin-2-one CAS No. 234098-62-5

4-Cbz-3-methyl-piperazin-2-one

Cat. No.: B3254253
CAS No.: 234098-62-5
M. Wt: 248.28 g/mol
InChI Key: QGOPZRYPDFSHOY-UHFFFAOYSA-N
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Description

4-Cbz-3-methyl-piperazin-2-one, also known as benzyl 2-methyl-3-oxo-1-piperazinecarboxylate, is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group attached to the nitrogen atom of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cbz-3-methyl-piperazin-2-one typically involves the protection of the piperazine nitrogen with a carbobenzoxy group, followed by the introduction of a methyl group at the 3-position of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloroformate to form the carbobenzoxy-protected piperazine. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Cbz-3-methyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the carbobenzoxy protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group and the carbobenzoxy-protected nitrogen.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cbz-3-methyl-piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to bioactive molecules.

    Medicine: It serves as a building block in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cbz-3-methyl-piperazin-2-one is primarily related to its role as an intermediate in the synthesis of bioactive molecules. It acts by providing a protected piperazine moiety that can be selectively deprotected and functionalized to yield the desired pharmacologically active compounds. The carbobenzoxy group protects the nitrogen atom during synthetic transformations, allowing for selective reactions at other positions on the molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Cbz-piperazin-2-one: Lacks the methyl group at the 3-position.

    3-methyl-piperazin-2-one: Lacks the carbobenzoxy protecting group.

    4-Cbz-3-ethyl-piperazin-2-one: Contains an ethyl group instead of a methyl group at the 3-position.

Uniqueness

4-Cbz-3-methyl-piperazin-2-one is unique due to the presence of both the carbobenzoxy protecting group and the methyl group at the 3-position. This combination provides specific reactivity and stability, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOPZRYPDFSHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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